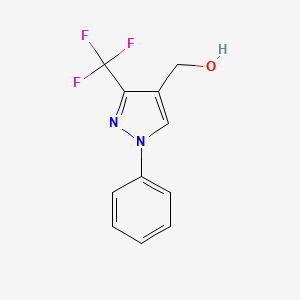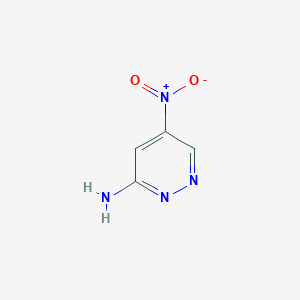
5-Nitropyridazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitropyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered rings containing two adjacent nitrogen atoms This compound is characterized by the presence of a nitro group at the 5-position and an amino group at the 3-position of the pyridazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitropyridazin-3-amine typically involves the nitration of pyridazine derivatives. One common method is the nitration of pyridines with nitric acid in trifluoroacetic anhydride, which yields 3-nitropyridines . Another approach involves the reaction of 3,6-dichloro-5-nitropyridazin-4-amine with oxidizing agents such as (diacetoxyiodo)benzene in benzene, heated at reflux for two hours .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include continuous flow synthesis to minimize the accumulation of potentially explosive intermediates .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Nitropyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, such as oxadiazolo-pyridazine.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The amino group at the 3-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: (Diacetoxyiodo)benzene, trifluoroacetic anhydride.
Reducing Agents: Common reducing agents like hydrogen gas with a palladium catalyst.
Substitution Reagents: Various nucleophiles can be used depending on the desired substitution.
Major Products:
Oxidation Products: Oxadiazolo-pyridazine derivatives.
Reduction Products: Amino derivatives of pyridazine.
Substitution Products: Substituted pyridazine derivatives with different functional groups.
Applications De Recherche Scientifique
5-Nitropyridazin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals and materials for photovoltaic applications.
Mécanisme D'action
The mechanism of action of 5-Nitropyridazin-3-amine and its derivatives often involves interactions with specific molecular targets. For instance, some derivatives inhibit calcium ion influx, which is crucial for platelet aggregation . The exact pathways can vary depending on the specific derivative and its application.
Similar Compounds:
3,6-Dichloro-5-nitropyridazin-4-amine: Another pyridazine derivative with similar structural features.
3-Amino-5-nitropyridine: A related compound with a nitro group at the 5-position and an amino group at the 3-position of the pyridine ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C4H4N4O2 |
|---|---|
Poids moléculaire |
140.10 g/mol |
Nom IUPAC |
5-nitropyridazin-3-amine |
InChI |
InChI=1S/C4H4N4O2/c5-4-1-3(8(9)10)2-6-7-4/h1-2H,(H2,5,7) |
Clé InChI |
DDLOTJTTXCYFSF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NN=C1N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







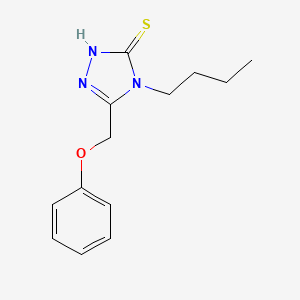
![3,3-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde](/img/structure/B11765201.png)
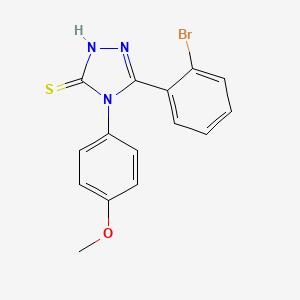
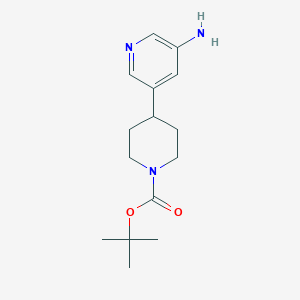

![N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N2,N2-diethyloxalamide](/img/structure/B11765239.png)
![(Hexahydrofuro[2,3-b]furan-3-yl)methanol](/img/structure/B11765247.png)
![1-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine](/img/structure/B11765253.png)
